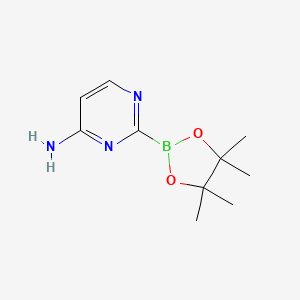

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-amine

Description

Properties

Molecular Formula |

C10H16BN3O2 |

|---|---|

Molecular Weight |

221.07 g/mol |

IUPAC Name |

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-amine |

InChI |

InChI=1S/C10H16BN3O2/c1-9(2)10(3,4)16-11(15-9)8-13-6-5-7(12)14-8/h5-6H,1-4H3,(H2,12,13,14) |

InChI Key |

SCCYMRLTMNONMJ-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=N2)N |

Origin of Product |

United States |

Preparation Methods

Metalation and Borylation Approach

A well-documented method involves the in situ protection of the amino group on the pyrimidine ring, followed by metal–halogen exchange and borylation:

- Amine protection: The amino group is bis-silylated using trimethylsilyl chloride (TMSCl) to prevent side reactions during metalation.

- Metal–halogen exchange: Treatment with n-butyllithium (n-BuLi) at low temperature to generate the organolithium intermediate.

- Borylation: Trapping the organolithium species with triisopropyl borate (B(OiPr)3) to introduce the boronic acid moiety.

- Workup: Acid-base extraction sequence to isolate the boronic acid, which is then converted to the pinacol ester.

This method yields the target compound in approximately 80% yield with high purity and is scalable to multi-kilogram quantities, demonstrating its practicality and cost-effectiveness.

Palladium-Catalyzed Suzuki–Miyaura Coupling

Another common approach uses palladium-catalyzed cross-coupling of halogenated pyrimidines with bis(pinacolato)diboron:

- Starting material: 2,4-dichloropyrimidine or 4-chloropyrimidin-2-amine.

- Catalyst: Palladium complexes such as tetrakis(triphenylphosphine)palladium(0) or Pd(dppf)Cl2·CH2Cl2.

- Base: Potassium carbonate or sodium carbonate.

- Solvent: 1,4-dioxane, sometimes with water or DMF as co-solvent.

- Conditions: Heating at 80–130 °C under inert atmosphere for several hours (3 to 72 hours depending on conditions).

- Purification: Silica gel chromatography using chloroform/methanol or toluene/acetone solvent systems.

Yields reported range from 56% to 79%, depending on reaction parameters and substrates.

Notes on Reaction Conditions and Catalysts

| Yield (%) | Catalyst and Base | Solvent | Temperature (°C) | Reaction Time | Notes |

|---|---|---|---|---|---|

| 61 | Bis(triphenylphosphine)palladium(II) dichloride, K2CO3 | Dioxane (degassed) | 50–100 | 4 h + 4 h (two-step) | Argon atmosphere, filtration and silica gel purification |

| 79 | Tetrakis(triphenylphosphine)palladium(0), K2CO3 | 1,4-Dioxane + water | 105 | 15 h | Use of phase transfer catalyst Aliquat 336 |

| 77 | Pd(dppf)Cl2·CH2Cl2, Na2CO3 | 1,4-Dioxane + water | 80 | 3 h | Intermediate synthesis step, nitrogen purged |

| 56.4 | Tetrakis(triphenylphosphine)palladium(0), K2CO3 | Ethanol + toluene | Reflux (~78) | 168 h | Long reaction time, inert atmosphere |

| 60 | Tetrakis(triphenylphosphine)palladium(0), K3PO4 | 1,4-Dioxane | 90 | 72 h | Nitrogen atmosphere, silica gel chromatography |

This table summarizes typical conditions for the palladium-catalyzed borylation step, highlighting the variability in catalyst, base, solvent, temperature, and reaction time, which can be optimized depending on scale and desired purity.

Research Findings and Optimization

- Protection of amino groups is critical to prevent side reactions during metalation and coupling, with bis-silylation being an efficient approach.

- Choice of catalyst and base significantly affects yield and reaction time; Pd(dppf)Cl2 and tetrakis(triphenylphosphine)palladium(0) are commonly effective.

- Solvent systems including mixtures of 1,4-dioxane and water or DMF enable better solubility and reaction rates.

- Inert atmosphere (argon or nitrogen) is essential to avoid oxidation and catalyst degradation.

- Purification by silica gel chromatography with appropriate eluents ensures high purity of the boronate ester.

- Scale-up feasibility has been demonstrated with yields maintained around 80% using the metalation-borylation method.

Summary Table of Preparation Methods

| Method | Key Steps | Catalyst/Base | Solvent | Yield (%) | Reaction Time | Notes |

|---|---|---|---|---|---|---|

| Metalation-Borylation with TMSCl protection | Bis-silylation, n-BuLi metalation, B(OiPr)3 trapping | None (organolithium) | Organic solvents | ~80 | Short (2 steps) | Scalable, cost-effective |

| Suzuki–Miyaura coupling | Pd-catalyzed coupling of halopyrimidine and bis(pinacolato)diboron | Pd(PPh3)4 or Pd(dppf)Cl2, K2CO3 or K3PO4 | 1,4-Dioxane, water, DMF | 56–79 | 3–72 h | Requires inert atmosphere, purification needed |

Chemical Reactions Analysis

Types of Reactions

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-amine undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The boronic ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenated compounds or other electrophiles.

Major Products

Oxidation: Boronic acids.

Reduction: Amines or alcohols.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has highlighted the potential of pyrimidine derivatives as effective inhibitors of various molecular targets involved in cancer progression. The specific compound under discussion has been investigated for its ability to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) , a crucial target in angiogenesis and tumor growth. A study demonstrated that derivatives of pyrimidine compounds exhibited significant antiangiogenic and antitumor properties. For instance, certain derivatives were found to be more potent than standard inhibitors like semaxanib .

Case Study: VEGFR-2 Inhibition

- Compounds Tested : Various N4-phenylsubstituted pyrimidines.

- Findings : Compounds showed up to 100-fold increased potency against VEGFR-2 compared to semaxanib.

- Mechanism : These compounds prevent endothelial cell proliferation and migration, crucial for tumor angiogenesis.

3.1 Polymer Chemistry

The incorporation of boron-containing compounds into polymers has been shown to enhance material properties such as thermal stability and mechanical strength. The unique structure of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-amine allows it to be utilized in creating advanced materials with tailored properties.

Mechanism of Action

The mechanism of action of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical assays and therapeutic applications. The pyrimidine ring can interact with nucleic acids and proteins, influencing biological pathways and cellular processes .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : Estimated as C₁₂H₁₈BN₃O₂ (based on structural analogs).

- Molecular Weight : ~247.14 g/mol (calculated).

- Reactivity : The boronate ester enables participation in transition-metal-catalyzed reactions, while the amine group offers sites for further functionalization.

Comparison with Similar Compounds

Structural Analogs on Pyrimidine Scaffold

The following compounds share the pyrimidine core but differ in substituent patterns (Table 1):

Table 1: Pyrimidine-Based Analogs

Key Observations :

Pyridine-Based Analogs

Pyridine derivatives with boronate esters exhibit distinct electronic properties due to reduced ring aromaticity compared to pyrimidines (Table 2):

Table 2: Pyridine-Based Analogs

Key Observations :

Heterocyclic Hybrids

Compounds combining boronate esters with non-aromatic heterocycles offer unique properties:

- 5-(5-(Bpin)pyridin-3-yl)-1,3,4-oxadiazol-2-amine (CAS 1272357-34-2): The oxadiazole ring increases metabolic stability and π-stacking capacity, beneficial in medicinal chemistry .

Biological Activity

The compound 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrimidines are known for their diverse therapeutic applications, including antimicrobial and anticancer properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is , with a molecular weight of approximately 293.964 g/mol. The compound features a dioxaborolane moiety that is known to enhance the stability and bioactivity of pyrimidine derivatives.

Research indicates that pyrimidine-based compounds often interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The dioxaborolane group may facilitate binding to target proteins or nucleic acids through hydrogen bonding or π-stacking interactions. This interaction can lead to inhibition of target enzymes or modulation of gene expression.

Antimicrobial Activity

Pyrimidine derivatives have been reported to exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : Compounds similar to this compound have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium species with minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL .

Anticancer Activity

Pyrimidines have also been explored for their anticancer potential:

- Cell Proliferation Inhibition : Studies indicate that certain pyrimidine derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. For example, compounds with similar structural motifs have been shown to target key oncogenic pathways .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of pyrimidine derivatives is crucial for their therapeutic efficacy. Key parameters include:

- Bioavailability : Some studies report favorable oral bioavailability rates for pyrimidine-based drugs.

- Toxicity : Toxicity assessments in animal models have shown that certain derivatives possess acceptable safety profiles at therapeutic doses .

Case Studies

| Study | Compound | Biological Activity | Findings |

|---|---|---|---|

| 1 | Compound A (similar structure) | Antimicrobial | MIC against MRSA: 4 μg/mL |

| 2 | Compound B (similar structure) | Anticancer | Induced apoptosis in cancer cell lines |

| 3 | Compound C (similar structure) | Antiviral | Effective against viral replication in vitro |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.